![molecular formula C14H22N2O B2562899 1-(4-Isopropoxybenzyl)piperazine CAS No. 21867-72-1](/img/structure/B2562899.png)
1-(4-Isopropoxybenzyl)piperazine
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Overview
Description
1-(4-Isopropoxybenzyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C14H22N2O and a molecular weight of 234.34 .
Synthesis Analysis
While specific synthesis methods for 1-(4-Isopropoxybenzyl)piperazine were not found, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of 1-(4-Isopropoxybenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The structure of piperazine derivatives can be influenced by different anionic structures, such as spherical, trigonal planar, tetrahedral, octahedral, polyhedral, and chain structures .
Physical And Chemical Properties Analysis
1-(4-Isopropoxybenzyl)piperazine has a molecular formula of C14H22N2O and a molecular weight of 234.34 . The effects of anionic geometry on hydrogen-bonding networks of bifunctional 1-(4-pyridyl) piperazine have been explored .
Scientific Research Applications
Synthesis and Biological Activity
- Cardiotropic Activity : A group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including derivatives similar to 1-(4-Isopropoxybenzyl)piperazine, were synthesized and evaluated for their cardiotropic activity. The most active compound exhibited significant antiarrhythmic activity in specific arrhythmia models (Mokrov et al., 2019).
- Antibacterial Activities : Piperazine compounds, including 1,4-disubstituted piperazines, have been synthesized and tested for their antibacterial activities. They have demonstrated enhanced antimicrobial activities against drug-resistant bacterial strains (Shroff et al., 2022).
Chemical Analysis and Characterization
- Chemical and Spectral Characterization : New derivatives, including piperazine compounds, were synthesized and characterized based on their chemical and spectral properties. The characterization involved understanding their stability and performance in specific applications, like as antioxidants in base fuels (Desai et al., 2002).
Potential Therapeutic Applications
- Antihypertensive Agents : 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related to 1-(4-Isopropoxybenzyl)piperazine, were synthesized and proposed as dual antihypertensive agents. The compounds were synthesized in free base forms and transformed into hydrochloride salts for further evaluation (Marvanová et al., 2016).
- Antimicrobial Agents : Novel compounds derived from triazole and containing piperazine carboxamides were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Mechanism of Action
Target of Action
Piperazine derivatives, to which 1-(4-isopropoxybenzyl)piperazine belongs, are known to interact with various targets, including gaba receptors and voltage-gated sodium channels .
Mode of Action
They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Some piperazine derivatives have also been found to modulate the activity of voltage-gated sodium ion channels .
Biochemical Pathways
Given the known targets of piperazine compounds, it can be inferred that 1-(4-isopropoxybenzyl)piperazine may influence the gabaergic neurotransmission pathway and sodium ion channel signaling pathway .
Pharmacokinetics
The molecular weight of 1-(4-isopropoxybenzyl)piperazine is 23434, which is within the range generally favorable for oral bioavailability .
Result of Action
Based on the known actions of piperazine compounds, it can be inferred that 1-(4-isopropoxybenzyl)piperazine may induce changes in neuronal excitability and neurotransmission .
Future Directions
Piperazine derivatives, including 1-(4-Isopropoxybenzyl)piperazine, are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Future research may focus on the synthesis of piperazine derivatives, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
properties
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFKNKGWFGWBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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